molecular formula C12H21NO3 B11880624 Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

Cat. No.: B11880624
M. Wt: 227.30 g/mol
InChI Key: PVCGKYNHCDSDLP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with a suitable cyclobutyl derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The bromomethyl group can be substituted with other nucleophiles to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-10,14H,4-7H2,1-3H3

InChI Key

PVCGKYNHCDSDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC2O

Origin of Product

United States

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